REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH:9]=1.FC1C=CC=CC=1C1CCC(=O)C=C1.[H][H]>[Pd].C(OC(=O)C)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CCC(CC1)=O
|
Name
|
4-(2-Fluorophenyl)-cyclohex-2-enone
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1C=CC(CC1)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |